![molecular formula C7H5Cl2N3O2S B13841645 2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrolo and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-amino-2-methoxycarbonylthiophene as the starting material, which undergoes a series of reactions including chlorination and sulfonylation . The reaction conditions often require specific temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various aminopyrimidine derivatives, while oxidation of the methylsulfonyl group can produce sulfone derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine
- 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
- 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of chlorine and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C7H5Cl2N3O2S |
|---|---|
Molekulargewicht |
266.10 g/mol |
IUPAC-Name |
2,4-dichloro-7-methylsulfonylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3O2S/c1-15(13,14)12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3 |
InChI-Schlüssel |
YIEYHTAYUGPDAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1C=CC2=C1N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


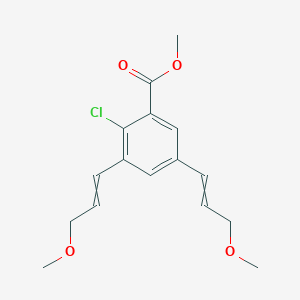

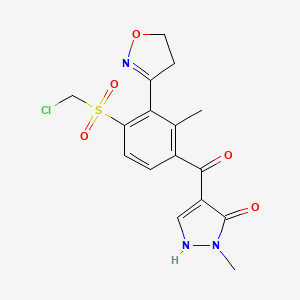
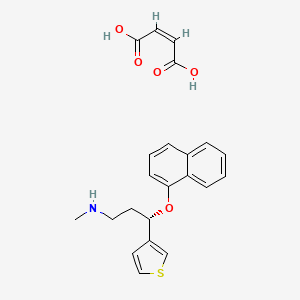
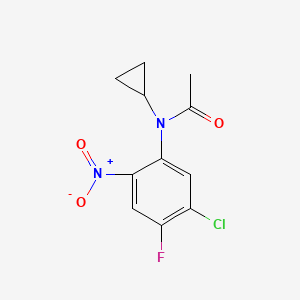
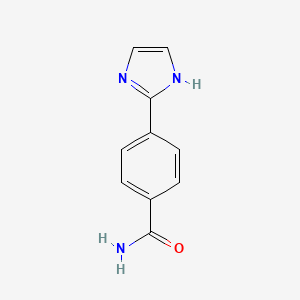
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)
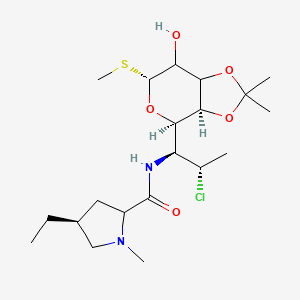
![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
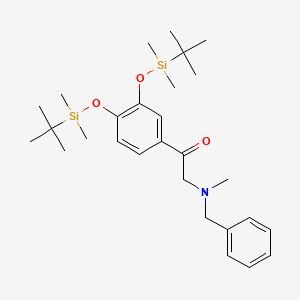
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
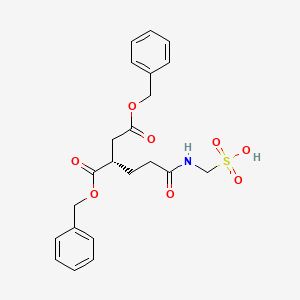
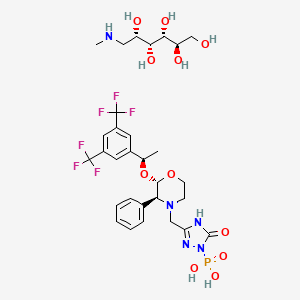
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)
